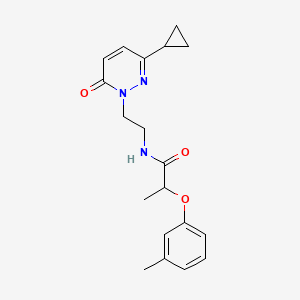

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(3-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-4-3-5-16(12-13)25-14(2)19(24)20-10-11-22-18(23)9-8-17(21-22)15-6-7-15/h3-5,8-9,12,14-15H,6-7,10-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBKIFYBYNEKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide is a synthetic compound belonging to the class of pyridazinones, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula for this compound is . The compound features a pyridazinone core, which is critical for its biological activity. The presence of cyclopropyl and tolyloxy groups contributes to its pharmacological properties.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 304.37 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Preliminary studies suggest that this compound interacts with specific enzymes or receptors involved in inflammatory and microbial pathways. Its structural features imply potential interactions with proteins and nucleic acids relevant to various disease processes, particularly in cancer treatment.

Antitumor Activity

Research indicates that this compound can induce G1 cell cycle arrest and apoptosis in cancer cells, showcasing promising antitumor activity in vivo. The specific pathways modulated by this compound are still under investigation, but it appears to inhibit tumor growth by targeting key signaling molecules involved in cell proliferation.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

| 5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |

This comparative analysis highlights how this compound stands out due to its specific substitutions and potential therapeutic applications.

In Vivo Studies

In a recent study published in a pharmacological journal, the antitumor effects of this compound were evaluated using xenograft models. The results indicated significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent against cancer.

Clinical Implications

Although still experimental, the promising results from preclinical studies suggest that this compound could be developed into a novel treatment for various cancers and inflammatory diseases. Further clinical trials are necessary to establish its safety and efficacy profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs sharing pyridazinone or pyrimidine cores with variations in substituents and side chains. Key differences in structure, physicochemical properties, and biological activity are outlined below.

Table 1: Structural and Functional Comparison of Pyridazinone/Pyrimidine Derivatives

Key Observations:

Core Modifications: The target compound’s pyridazinone core is substituted with a cyclopropyl group, contrasting with the dichloro-substituted pyridazinone in Compound 20 . Chlorine atoms typically enhance electrophilicity and binding to hydrophobic pockets, whereas cyclopropyl groups may reduce steric hindrance while maintaining rigidity. Example 121 employs a pyrimidine core with a diazepane ring, which introduces conformational flexibility compared to the rigid pyridazinone scaffold.

Example 121’s isopropylacetamide and indazole groups suggest a focus on kinase inhibition, whereas the target compound’s simpler substituents may prioritize metabolic stability .

Biological Activity: Compound 20 exhibits potent PRMT5 inhibition (IC₅₀ = 11 nM), attributed to its dichloro-pyridazinone core and sulfamoyl interaction with the substrate adaptor . The absence of similar substituents in the target compound implies divergent targets or mechanisms. Example 121’s higher molecular weight (515 vs.

Q & A

Basic: What are the standard synthetic routes for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step procedures, including:

- Step 1: Formation of the pyridazinone core via cyclization reactions, often using 3-cyclopropyl-6-hydroxypyridazine as a precursor.

- Step 2: Alkylation or amidation to introduce the ethyl linker and propanamide group. For example, coupling 2-(m-tolyloxy)propanoic acid with the amine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3: Final purification via column chromatography or recrystallization.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Catalysts: Palladium catalysts enhance coupling efficiency in heterocyclic systems .

- Temperature Control: Maintaining 0–5°C during sensitive steps (e.g., amide bond formation) minimizes side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₄N₃O₃) .

- X-ray Crystallography: Provides absolute configuration and bond parameters (e.g., dihedral angles between pyridazinone and m-tolyloxy groups) .

Advanced: How can computational modeling be applied to predict the three-dimensional conformation and reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Simulate solvent effects (e.g., aqueous vs. DMSO) to predict solubility and aggregation behavior .

- Calculate free-energy landscapes to identify stable conformers .

- Density Functional Theory (DFT):

- Predict electronic properties (e.g., HOMO/LUMO gaps) to assess redox stability .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction planning .

- Docking Studies: Model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Validate purity (>95% by HPLC) to exclude confounding effects from impurities .

- Mechanistic Profiling:

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for purported targets .

- Compare dose-response curves across studies to identify outlier data .

- Structural Analog Analysis: Test derivatives (e.g., replacing m-tolyloxy with p-fluorophenyl) to isolate structure-activity relationships (SAR) .

Basic: What are the primary biological targets or pathways investigated for this compound in preclinical research?

Methodological Answer:

- Enzyme Inhibition:

- COX-2 Inhibition: Assessed via ELISA for prostaglandin E₂ (PGE₂) suppression in macrophage models .

- Kinase Targets: Screened against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

- Antimicrobial Activity: Tested via broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .

- Apoptosis Induction: Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .

Advanced: How can hydrolysis and other degradation pathways of this compound be systematically studied to inform formulation development?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24–72 hours; monitor via LC-MS for cleavage products (e.g., free m-tolyloxy acid) .

- Oxidative Stress: Treat with H₂O₂ (3% v/v) to identify oxidation-prone sites (e.g., pyridazinone ring) .

- Stability Profiling:

- Use Arrhenius plots to predict shelf-life under accelerated conditions (25°C/60% RH vs. 40°C/75% RH) .

- Identify degradation kinetics (zero/first-order) using UV-HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.